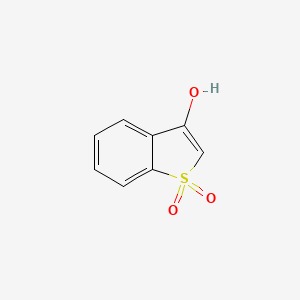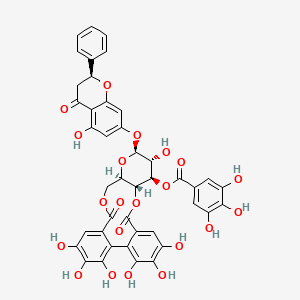
4-Chloro-2-oxo-2,3-dihydro-1H-indole-5-sulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-2-oxo-2,3-dihydro-1H-indole-5-sulfonyl chloride is a chemical compound that belongs to the indole family. Indoles are significant heterocyclic systems found in natural products and drugs. This compound is characterized by the presence of a chloro group, an oxo group, and a sulfonyl chloride group attached to the indole ring. It is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
Méthodes De Préparation
The synthesis of 4-Chloro-2-oxo-2,3-dihydro-1H-indole-5-sulfonyl chloride involves several steps. One common method includes the Fischer indole synthesis, where hydrazine derivatives react with ketones or aldehydes in the presence of an acid catalyst to form the indole ring .
Industrial production methods often involve optimizing reaction conditions to increase yield and purity. This may include controlling temperature, pressure, and the concentration of reactants. The use of catalysts and solvents can also play a crucial role in the efficiency of the synthesis process .
Analyse Des Réactions Chimiques
4-Chloro-2-oxo-2,3-dihydro-1H-indole-5-sulfonyl chloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming alcohol derivatives.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form new compounds.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols . The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
4-Chloro-2-oxo-2,3-dihydro-1H-indole-5-sulfonyl chloride has several scientific research applications:
Mécanisme D'action
The mechanism of action of 4-Chloro-2-oxo-2,3-dihydro-1H-indole-5-sulfonyl chloride involves its interaction with specific molecular targets. The sulfonyl chloride group can react with nucleophilic sites on proteins or enzymes, leading to the formation of covalent bonds and inhibition of enzyme activity . This compound can also interact with receptors or other biological molecules, affecting their function and leading to various biological effects .
Comparaison Avec Des Composés Similaires
4-Chloro-2-oxo-2,3-dihydro-1H-indole-5-sulfonyl chloride can be compared with other similar compounds, such as:
4-Chloro-2-oxo-2,3-dihydro-1H-benzimidazol-1-yl compounds: These compounds share a similar structure but have different substituents on the indole ring.
Indole derivatives: Various indole derivatives have different functional groups attached to the indole ring, leading to diverse chemical and biological properties.
Imidazole derivatives: Imidazole-containing compounds have a different heterocyclic ring structure but can exhibit similar biological activities.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity .
Propriétés
Formule moléculaire |
C8H5Cl2NO3S |
|---|---|
Poids moléculaire |
266.10 g/mol |
Nom IUPAC |
4-chloro-2-oxo-1,3-dihydroindole-5-sulfonyl chloride |
InChI |
InChI=1S/C8H5Cl2NO3S/c9-8-4-3-7(12)11-5(4)1-2-6(8)15(10,13)14/h1-2H,3H2,(H,11,12) |
Clé InChI |
PFOWFGSCIKDLGU-UHFFFAOYSA-N |
SMILES canonique |
C1C2=C(C=CC(=C2Cl)S(=O)(=O)Cl)NC1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[2-(4-Hydroxy-3-methoxyphenyl)-3-(hydroxymethyl)-7-methoxy-2,3-dihydro-1-benzofuran-5-yl]prop-2-enoic acid](/img/structure/B12433394.png)



![[(4aR,6S,7R,8S,8aR)-7-acetyloxy-6-(4-methylphenyl)sulfanyl-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl] acetate](/img/structure/B12433409.png)



![[2-[2-(3,4-Dihydroxyphenyl)ethoxy]-5-hydroxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-4-yl] 3-(3,4-dihydroxyphenyl)prop-2-enoate](/img/structure/B12433428.png)

![benzyl N-[2-(difluoromethoxy)-2-methylpropyl]carbamate](/img/structure/B12433437.png)
![6-[(3aR,9aS,11aR)-3a,6,6,9a,11a-pentamethyl-4,7-dioxo-1H,2H,3H,5H,5aH,8H,9H,10H,11H-cyclopenta[a]phenanthren-1-yl]-2-methylhept-2-enoic acid](/img/structure/B12433440.png)
![3-[4-(hydroxymethyl)phenyl]-1H-benzo[f]chromen-1-one](/img/structure/B12433441.png)
![3,4-Dihydro-1H-pyrido[1,2-a]pyrazin-8(2H)-one](/img/structure/B12433448.png)
